2-Cyclobutoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
2-Cyclobutoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound with the molecular formula C({15})H({22})BNO(_{3}). It is a pyridine derivative featuring a boronate ester group, which is known for its utility in various organic synthesis reactions, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
Formation of the Pyridine Core: The pyridine core can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Boronate Ester Group: The boronate ester group is introduced via a borylation reaction. This can be achieved using bis(pinacolato)diboron (B({2})) in the presence of a palladium catalyst and a base such as potassium acetate.
Cyclobutoxy Group Addition: The cyclobutoxy group can be added through an etherification reaction, where the pyridine derivative is reacted with cyclobutanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and scalable production. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: Reduction reactions can target the pyridine ring or the boronate ester group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH({4})) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Reduced pyridine derivatives or boronate esters.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
2-Cyclobutoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Cyclobutoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in chemical reactions involves the activation of the boronate ester group, which facilitates the formation of carbon-carbon bonds in cross-coupling reactions. The palladium-catalyzed Suzuki-Miyaura reaction is a key pathway, where the boronate ester reacts with an aryl halide to form a biaryl compound. The molecular targets and pathways involved include the palladium catalyst and the base, which activate the boronate ester and the aryl halide, respectively .
Comparison with Similar Compounds
Similar Compounds
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in structure but with an isopropoxy group instead of a cyclobutoxy group.
2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Features two benzyloxy groups and a similar boronate ester group.
Uniqueness
2-Cyclobutoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its specific combination of a cyclobutoxy group and a boronate ester group on a pyridine ring. This unique structure allows it to participate in specific chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-cyclobutyloxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)12-9-6-10-13(17-12)18-11-7-5-8-11/h6,9-11H,5,7-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSRISISRXWBII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)OC3CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671304 |
Source
|
Record name | 2-(Cyclobutyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90671304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310404-15-9 |
Source
|
Record name | 2-(Cyclobutyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90671304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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